molecular formula C6H3N3O B142176 2-Formylpyrimidine-4-carbonitrile CAS No. 126534-98-3

2-Formylpyrimidine-4-carbonitrile

Cat. No. B142176
Key on ui cas rn: 126534-98-3
M. Wt: 133.11 g/mol
InChI Key: NVOQWTJWOKSMBK-UHFFFAOYSA-N
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Patent
US05118709

Procedure details

2.238 g (10.81 mmol) of 4-cyano-2-(2-phenylethenyl)-pyrimidine in 150 ml of absolute methanol and 75 ml of absolute methylene chloride are cooled to -70° C. Ozone is passed through until a blue solution is produced (about 0.5 hour). Nitrogen is passed through the solution until the excess ozone has been removed (about 0.75 hour) and then 3.5 ml of dimethyl sulfide are added to the reaction mixture. The solution is allowed to warm up to room temperature and is concentrated in a rotary evaporator. The crude product is purified over silica gel (eluant: n-hexane/ethyl acetate 1:3). 1H-NMR (CDCl3): δ=10.11 (s, 1H); 9.23 (d, 1H); 7.82 (d, 1H).
Name
4-cyano-2-(2-phenylethenyl)-pyrimidine
Quantity
2.238 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH:9]=CC2C=CC=CC=2)[N:4]=1)#[N:2].[O:17]=[O+][O-]>CO.C(Cl)Cl>[C:1]([C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH:9]=[O:17])[N:4]=1)#[N:2]

Inputs

Step One
Name
4-cyano-2-(2-phenylethenyl)-pyrimidine
Quantity
2.238 g
Type
reactant
Smiles
C(#N)C1=NC(=NC=C1)C=CC1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Three
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is produced (about 0.5 hour)
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
has been removed (about 0.75 hour)
Duration
0.75 h
ADDITION
Type
ADDITION
Details
3.5 ml of dimethyl sulfide are added to the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The crude product is purified over silica gel (eluant: n-hexane/ethyl acetate 1:3)

Outcomes

Product
Name
Type
Smiles
C(#N)C1=NC(=NC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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